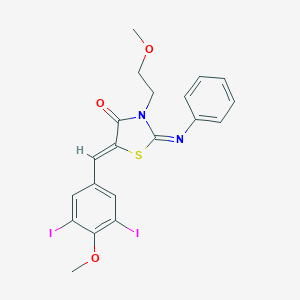![molecular formula C23H21N3O3S B306504 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306504.png)
2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. Synthesized using a specific method, this compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide involves the inhibition of certain enzymes and pathways involved in cancer growth and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and cancer growth. Additionally, it can inhibit the activity of nuclear factor-kappa B (NF-κB), which is a protein complex involved in the regulation of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and inhibit cancer cell growth in animal models. It has also been shown to have minimal toxicity in animal studies. However, further research is needed to determine its effects on humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide in laboratory experiments is its potential anti-inflammatory and anti-cancer properties. Additionally, it has low toxicity in animal studies. However, one limitation is that further research is needed to determine its effects on humans.
Orientations Futures
There are several future directions for the use of 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide. One potential direction is to investigate its effects on specific types of cancer, such as breast or lung cancer. Additionally, further research is needed to determine its safety and efficacy in humans. Another potential direction is to investigate its potential use as a treatment for inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease. Overall, the potential applications of this compound in medical research are promising and warrant further investigation.
Méthodes De Synthèse
The synthesis of 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide involves the reaction of 4-methylbenzaldehyde with 1-ethyl-3-(2,4-dioxo-1,3-thiazolidin-5-ylidene)indolin-2-one in the presence of acetic anhydride. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
This compound has been studied for its potential applications in medical research. Specifically, it has been investigated for its anti-inflammatory and anti-cancer properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in animal models.
Propriétés
Formule moléculaire |
C23H21N3O3S |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
2-[(5Z)-5-[(1-ethylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O3S/c1-3-25-13-16(18-6-4-5-7-19(18)25)12-20-22(28)26(23(29)30-20)14-21(27)24-17-10-8-15(2)9-11-17/h4-13H,3,14H2,1-2H3,(H,24,27)/b20-12- |
Clé InChI |
QJKATLFQTFJNRF-NDENLUEZSA-N |
SMILES isomérique |
CCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)C |
SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)C |
SMILES canonique |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5Z)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306421.png)
![2-[5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306422.png)
![5-[4-(Benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306427.png)
![(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306429.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306430.png)
![N-(4-fluorophenyl)-2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B306431.png)
![2-[5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306432.png)
![Methyl 4-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-3-methylbenzoate](/img/structure/B306433.png)
![4-[(2-Iodo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B306435.png)

![Ethyl [2-bromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306438.png)
![(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306440.png)
![methyl {2-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306443.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306444.png)